molecular formula C26H20ClN3O3 B2973417 17-[(4-chlorophenyl)methyl]-14-(4-methoxyphenyl)-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.0^{3,8}.0^{11,15}]heptadeca-1,3(8),9,11,13,15-hexaene CAS No. 866348-35-8

17-[(4-chlorophenyl)methyl]-14-(4-methoxyphenyl)-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.0^{3,8}.0^{11,15}]heptadeca-1,3(8),9,11,13,15-hexaene

Cat. No.: B2973417
CAS No.: 866348-35-8
M. Wt: 457.91
InChI Key: QJOCTLVCYXPFSR-UHFFFAOYSA-N
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Description

The compound “17-[(4-chlorophenyl)methyl]-14-(4-methoxyphenyl)-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.0{3,8}.0{11,15}]heptadeca-1,3(8),9,11,13,15-hexaene” is a complex organic molecule characterized by its unique tetracyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “17-[(4-chlorophenyl)methyl]-14-(4-methoxyphenyl)-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.0{3,8}.0{11,15}]heptadeca-1,3(8),9,11,13,15-hexaene” can be approached through multi-step organic synthesis. Key steps may include:

    Formation of the Chlorophenyl and Methoxyphenyl Precursors: These can be synthesized through electrophilic aromatic substitution reactions.

    Cyclization Reactions: The formation of the tetracyclic core can be achieved through cyclization reactions involving the precursors.

    Functional Group Interconversions: Necessary functional groups can be introduced or modified through various organic reactions such as oxidation, reduction, and substitution.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, catalytic processes, and green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones.

    Reduction: Reduction reactions can target the chlorophenyl group, potentially converting it to a phenyl group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-).

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methoxyphenyl group could yield quinones, while reduction of the chlorophenyl group could produce phenyl derivatives.

Scientific Research Applications

Chemistry

This compound can serve as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Its unique structure makes it a valuable target for studying reaction mechanisms and developing new synthetic methodologies.

Biology

In biological research, this compound may be investigated for its potential bioactivity, including antimicrobial, anticancer, and anti-inflammatory properties. Its interactions with biological macromolecules such as proteins and nucleic acids can provide insights into its mechanism of action.

Medicine

Potential medical applications of this compound include its use as a lead compound for drug development. Its structural features may allow it to interact with specific molecular targets, making it a candidate for therapeutic agents.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties. It may also find applications in catalysis and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of “17-[(4-chlorophenyl)methyl]-14-(4-methoxyphenyl)-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.0{3,8}.0{11,15}]heptadeca-1,3(8),9,11,13,15-hexaene” would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Binding to Enzymes: Inhibiting or modulating enzyme activity.

    Interacting with Receptors: Acting as an agonist or antagonist at receptor sites.

    Modulating Signal Transduction Pathways: Affecting cellular signaling pathways involved in various physiological processes.

Comparison with Similar Compounds

Similar Compounds

  • 17-[(4-chlorophenyl)methyl]-14-(4-hydroxyphenyl)-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.0{3,8}.0{11,15}]heptadeca-1,3(8),9,11,13,15-hexaene
  • 17-[(4-bromophenyl)methyl]-14-(4-methoxyphenyl)-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.0{3,8}.0{11,15}]heptadeca-1,3(8),9,11,13,15-hexaene

Uniqueness

The uniqueness of “17-[(4-chlorophenyl)methyl]-14-(4-methoxyphenyl)-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.0{3,8}.0{11,15}]heptadeca-1,3(8),9,11,13,15-hexaene” lies in its specific combination of functional groups and tetracyclic structure

Properties

IUPAC Name

17-[(4-chlorophenyl)methyl]-14-(4-methoxyphenyl)-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3(8),9,11,13,15-hexaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20ClN3O3/c1-31-19-8-4-17(5-9-19)25-21-15-30(14-16-2-6-18(27)7-3-16)22-13-24-23(32-10-11-33-24)12-20(22)26(21)29-28-25/h2-9,12-13,15H,10-11,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJOCTLVCYXPFSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C3C2=CN(C4=CC5=C(C=C43)OCCO5)CC6=CC=C(C=C6)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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